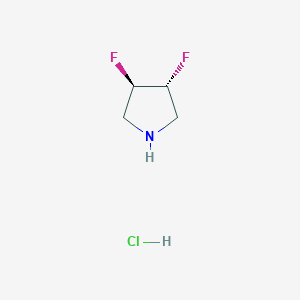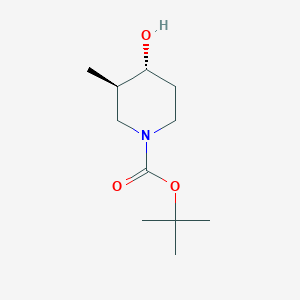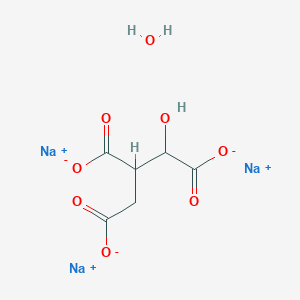
4-(3-Trifluoromethylphenyl)nicotinic acid
Overview
Description
“4-(3-Trifluoromethylphenyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of “this compound” involves the use of cheap and easily obtained raw materials . The method has the advantages of simple and convenient operation, easy separation and purification of products in each step, high yield and suitability for industrial production . For instance, one method involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%)), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol .Molecular Structure Analysis
The molecular formula of “this compound” is C13H8F3NO2 . The molecular weight is 267.2 . The crystal structure of 4-(trifluoromethyl)nicotinic acid has been reported . All of the C and N atoms are nearly co-planar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The reactions are carried out under controlled conditions to ensure high yield and purity .Safety and Hazards
Mechanism of Action
Target of Action
It is known that nicotinic acid derivatives often interact with nicotinic acid receptors . These receptors play a crucial role in various metabolic processes .
Mode of Action
Nicotinic acid and its derivatives are known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . This modulation can lead to changes in lipid and apolipoprotein B (apo B)-containing lipoproteins .
Biochemical Pathways
Nicotinic acid and its derivatives, including 4-(3-Trifluoromethylphenyl)nicotinic acid, are precursors of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
It is known that nicotinic acid and its derivatives can have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(3-Trifluoromethylphenyl)nicotinic acid are not yet fully understood due to the limited research available. It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions. It is converted within the body to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in many redox reactions
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid has been shown to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a derivative of nicotinic acid, it may share some of its molecular interactions. Nicotinic acid is known to bind to and activate the G protein-coupled receptors GPR109A and GPR109B, leading to a decrease in lipolysis and the release of free fatty acids
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Given its structural similarity to nicotinic acid, it might be involved in similar metabolic pathways. Nicotinic acid is involved in the NAD synthesis pathway, which is crucial for cellular metabolism
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFUHGCAFJXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692676 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-26-5 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


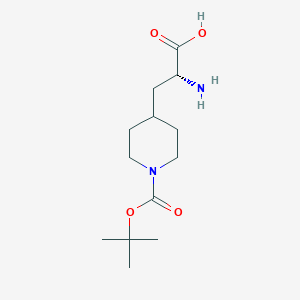



![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3392687.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)
![[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester](/img/structure/B3392715.png)
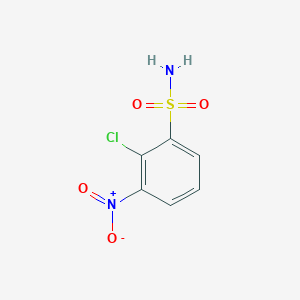

![[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate](/img/structure/B3392738.png)
